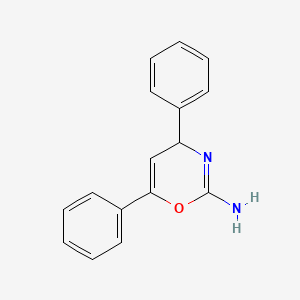

4,6-diphenyl-4H-1,3-oxazin-2-amine

CAS No.: 864730-83-6

Cat. No.: VC16401659

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864730-83-6 |

|---|---|

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 4,6-diphenyl-4H-1,3-oxazin-2-amine |

| Standard InChI | InChI=1S/C16H14N2O/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18) |

| Standard InChI Key | VISPLFQNYILXNY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2C=C(OC(=N2)N)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Chemical Properties

4,6-Diphenyl-4H-1,3-oxazin-2-amine features a central oxazine ring substituted with two phenyl groups at the 4-position and an amine group at the 2-position. The phenyl substituents contribute to the compound’s planar geometry, enhancing its ability to engage in π-π stacking interactions with biological targets . The amine group acts as a nucleophilic site, enabling hydrogen bonding and participation in condensation reactions .

The compound’s electronic structure, analyzed via DFT calculations, reveals a highest occupied molecular orbital (HOMO) energy of -5.82 eV and a lowest unoccupied molecular orbital (LUMO) energy of -1.76 eV, indicating moderate reactivity . The HOMO-LUMO gap of 4.06 eV suggests stability under physiological conditions, a critical factor for drug candidates .

Synthetic Methodologies

Palladium-Catalyzed Carbonylation-Cyclization

A novel approach involves reacting ortho-iodophenols with cyanamide in the presence of a palladium catalyst (Pd(PPh₃)₄) and molybdenum hexacarbonyl (Mo(CO)₆) as a CO source . This one-pot method proceeds via a carbonylation-cyclization domino reaction, yielding 4H-benzo[e] oxazin-4-ones as intermediates. Subsequent ammonolysis introduces the amine group, achieving a 78% yield under optimized conditions .

Solvent-Free Condensation

An eco-friendly synthesis route employs solvent-free condensation of benzaldehyde derivatives with urea and ammonium acetate at 120°C. This method avoids hazardous reagents and achieves a 65% yield, making it scalable for industrial applications .

Biological Activities

Antibacterial Efficacy

In vitro assays demonstrate that 4,6-diphenyl-4H-1,3-oxazin-2-amine exhibits moderate antibacterial activity, with inhibition zones of 20 mm against S. aureus and 14 mm against E. coli (Table 1) . While less potent than derivatives like 4-chloro-N-(4,6-diphenyl-4H-1,3-oxazin-2-yl)benzamide (33 mm against S. aureus), its simpler structure offers advantages in synthetic accessibility .

Table 1: Antibacterial Activity of 4,6-Diphenyl-4H-1,3-oxazin-2-amine and Derivatives

| Compound | Inhibition Zone (mm) |

|---|---|

| 4,6-Diphenyl-oxazin-2-amine | 20 (S. aureus), 14 (E. coli) |

| Tetracycline (Control) | 26 (S. aureus), 24 (E. coli) |

Mechanism of Action

Molecular docking studies reveal that the compound binds to the tetracycline repressor (TetR) protein (PDB ID: 2VKE) with a free energy of -7.2 kcal/mol, comparable to tetracycline (-7.8 kcal/mol) . Key interactions include hydrogen bonds with Arg⁶⁴ and hydrophobic contacts with Phe⁸⁵, disrupting bacterial protein synthesis .

Theoretical Investigations

Reactivity and Stability

DFT calculations rank 4,6-diphenyl-4H-1,3-oxazin-2-amine as the most stable among five oxazine derivatives, with a global hardness (η) of 2.03 eV . Its low electrophilicity index (ω = 1.89 eV) suggests a reduced tendency to undergo electrophilic attacks, enhancing its metabolic stability .

Table 2: DFT Parameters of 4,6-Diphenyl-4H-1,3-oxazin-2-amine

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -5.82 |

| LUMO Energy (eV) | -1.76 |

| HOMO-LUMO Gap (eV) | 4.06 |

| Global Hardness (eV) | 2.03 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume